

Spectroscopic Characterization of N-tert-Butyl-2-thiophenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: *N-tert-Butyl-2-thiophenesulfonamide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for the compound **N-tert-Butyl-2-thiophenesulfonamide**. Due to the limited availability of published experimental data for this specific molecule, this guide focuses on predicted spectral characteristics based on its chemical structure and data from analogous compounds. It also outlines detailed, generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

- IUPAC Name: N-tert-butylthiophene-2-sulfonamide[1]
- Molecular Formula: C₈H₁₃NO₂S₂[1]
- Molecular Weight: 219.32 g/mol [1]
- CAS Number: 100342-30-1[1]

Spectroscopic Data (Predicted)

While specific experimental spectra for **N-tert-Butyl-2-thiophenesulfonamide** are not readily available in public databases, the following tables summarize the expected chemical shifts and spectral features based on its structure.

Table 1: Predicted ^1H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|--------------|
| ~7.6 - 7.8 | dd | 1H | Thiophene H5 |
| ~7.1 - 7.3 | dd | 1H | Thiophene H3 |
| ~7.0 - 7.1 | dd | 1H | Thiophene H4 |
| ~5.0 - 6.0 | br s | 1H | N-H |
| ~1.3 | s | 9H | tert-Butyl |

Predicted solvent: CDCl_3 . Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ^{13}C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |
|----------------------|------------------------------|
| ~140 - 145 | Thiophene C2 |
| ~130 - 135 | Thiophene C5 |
| ~127 - 130 | Thiophene C3 |
| ~125 - 127 | Thiophene C4 |
| ~55 - 60 | tert-Butyl (quaternary C) |
| ~30 - 35 | tert-Butyl (CH_3) |

Predicted solvent: CDCl_3 . Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Spectral Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--|
| ~3300 | Medium | N-H stretch |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~1340 & ~1160 | Strong | Asymmetric & Symmetric S=O stretch (sulfonamide) |
| ~1450 | Medium | C-H bend (aliphatic) |
| ~900 | Medium | S-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |
|-----|---|
| 219 | [M] ⁺ (Molecular ion) |
| 204 | [M - CH ₃] ⁺ |
| 163 | [M - C(CH ₃) ₃] ⁺ |
| 140 | [Thiophene-SO ₂] ⁺ |
| 83 | [Thiophene] ⁺ |
| 57 | [C(CH ₃) ₃] ⁺ (tert-Butyl cation - likely base peak) |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid sample like **N-tert-Butyl-2-thiophenesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **N-tert-Butyl-2-thiophenesulfonamide**

- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **N-tert-Butyl-2-thiophenesulfonamide** in ~0.7 mL of a suitable deuterated solvent in a clean, dry vial. Vortex briefly to ensure complete dissolution.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.

- Use a 45-degree pulse angle.
- Set the relaxation delay to 2-5 seconds.
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C . Utilize proton decoupling to simplify the spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Method: KBr Pellet Technique[2]

Materials:

- **N-tert-Butyl-2-thiophenesulfonamide**
- FTIR grade Potassium Bromide (KBr), desiccated
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation:

- Grind 1-2 mg of **N-tert-Butyl-2-thiophenesulfonamide** with approximately 100-200 mg of dry KBr powder in an agate mortar.[3] The mixture should be a fine, homogeneous powder.[3]
- Pellet Formation:
 - Transfer a portion of the powder mixture into the collar of a pellet press.
 - Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[2]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI) Mass Spectrometry

Materials:

- **N-tert-Butyl-2-thiophenesulfonamide**
- Volatile solvent (e.g., methanol, dichloromethane)
- Mass spectrometer with an EI source

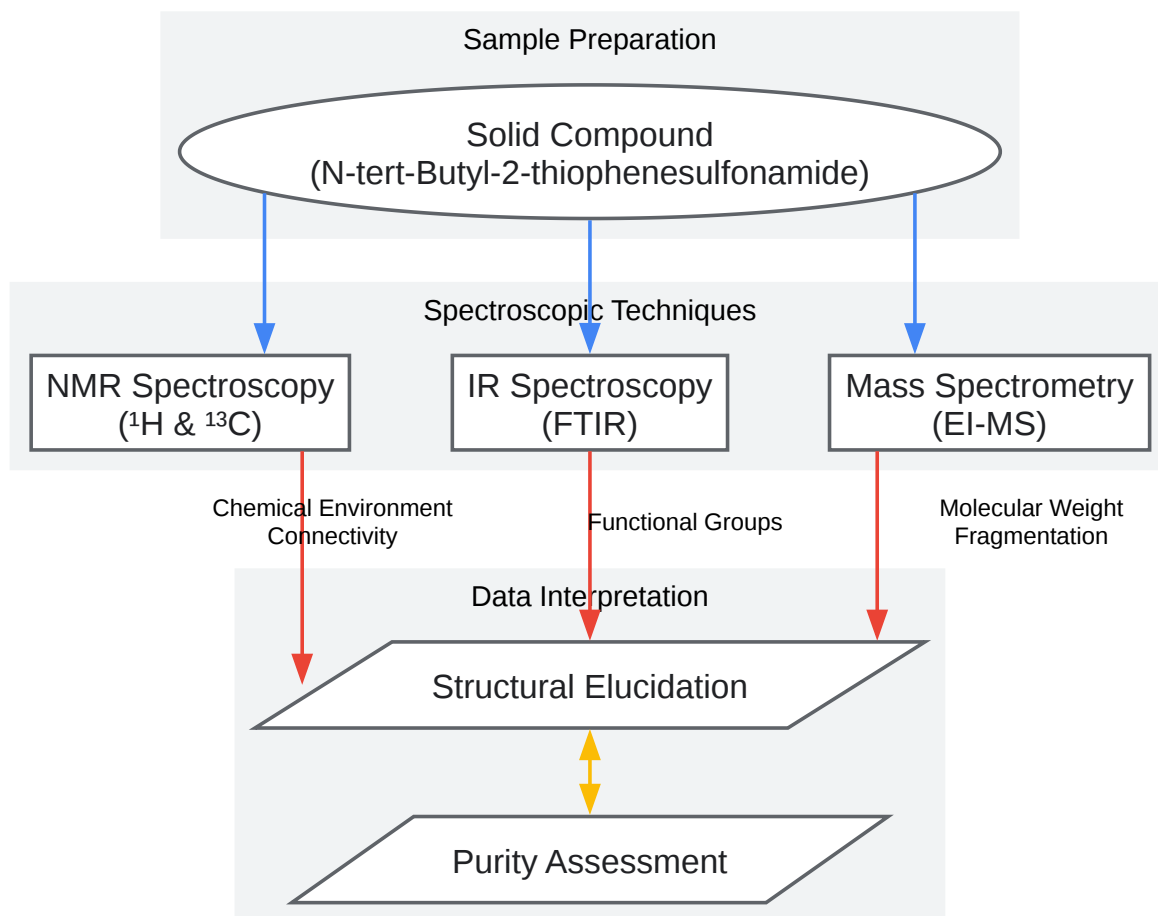
Procedure:

- Sample Introduction:
 - Prepare a dilute solution of the sample in a volatile solvent.
 - Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- Ionization:
 - The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
- Mass Analysis:
 - The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$).
 - Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information. For sulfonamides, common fragmentation includes cleavage of the S-N bond and loss of the alkyl group.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound.

General Workflow for Spectroscopic Analysis of a Solid Compound



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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a solid organic compound.

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